molecular formula C9H18O4S2 B14455742 4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide CAS No. 69663-08-7

4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B14455742
CAS No.: 69663-08-7
M. Wt: 254.4 g/mol
InChI Key: DGXFVMKGRMYZAD-UHFFFAOYSA-N
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Description

4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound It features a tetrahydrothiophene ring with a sulfinyl group and a pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide typically involves the addition of sulfinyl groups to a tetrahydrothiophene ring. One common method involves the reaction of tetrahydrothiophene with sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted tetrahydrothiophene derivatives.

Scientific Research Applications

4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-penten-1-ol: Another sulfur-containing compound with different side chains and functional groups.

    1-Octen-3-ol: A compound with a similar hydroxyl group but different ring structure.

Uniqueness

4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific combination of a tetrahydrothiophene ring, sulfinyl group, and pentyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

69663-08-7

Molecular Formula

C9H18O4S2

Molecular Weight

254.4 g/mol

IUPAC Name

1,1-dioxo-4-pentylsulfinylthiolan-3-ol

InChI

InChI=1S/C9H18O4S2/c1-2-3-4-5-14(11)9-7-15(12,13)6-8(9)10/h8-10H,2-7H2,1H3

InChI Key

DGXFVMKGRMYZAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)C1CS(=O)(=O)CC1O

Origin of Product

United States

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